molecular formula C14H15F3N2O4 B2524417 Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate CAS No. 318247-30-2

Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate

Cat. No. B2524417
CAS RN: 318247-30-2
M. Wt: 332.279
InChI Key: FFANPHGIUWHMOR-UHFFFAOYSA-N
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Description

The compound of interest, Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate, is a highly functionalized molecule that is part of a broader class of compounds with potential biological activity. The related compounds in the provided papers include various pyrrole and pyridine derivatives, which are often explored for their potential as pharmaceutical agents due to their diverse biological activities.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been reported using different strategies. For instance, the synthesis of 4-(anilino)pyrrole-2-carboxamides as novel androgen receptor antagonists was achieved by introducing bulky N-alkyl groups to increase binding affinity and potency for growth inhibition of androgen-dependent cells . Another approach involved a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, which allows for the introduction of substituents at the pyrrole nitrogen . These methods highlight the versatility of pyrrole chemistry in generating compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various spectroscopic techniques and, in some cases, confirmed by single-crystal X-ray diffraction. For example, the structure of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was confirmed by FTIR, NMR spectroscopy, and single-crystal X-ray analysis . Similarly, the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline was determined, revealing coplanarity between the pyrrolidine and benzene rings . These studies are crucial for understanding the conformation and potential reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of pyrrole derivatives can be influenced by the substituents present on the molecule. For instance, the UV-irradiation of methyl 4-pyridinecarboxylate in methanol leads to methoxylation at different positions depending on the presence of oxygen or nitrogen . This demonstrates the susceptibility of pyrrole derivatives to undergo photochemical reactions, which could be exploited in synthetic applications or may have implications for their stability under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are often characterized by their spectroscopic signatures and their solid-state behavior. Mass spectrometry, infrared, and proton NMR spectroscopies have been used to study a series of 3-hydroxy-2-methyl-4(1H)-pyridinones, providing insights into their hydrogen bonding capabilities . Density functional theory (DFT) calculations have also been employed to predict the properties of these compounds, such as the HOMO-LUMO gap, which is related to their chemical reactivity . These analyses are essential for the rational design of new compounds with desired physical and chemical characteristics.

Scientific Research Applications

Androgen Receptor Antagonists

Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate and its derivatives have been explored for their potential as novel androgen receptor (AR) antagonists. These compounds, including 4-(anilino)pyrrole-2-carboxamides, show promise in targeting androgen receptors, particularly in the context of prostate cancer cells with mutated nuclear androgen receptors (Wakabayashi et al., 2008).

Radiopharmaceuticals

Research has also focused on the synthesis of radiolabeled versions of this compound for potential use in diagnostic imaging and therapy. This includes the development of radio-labeled leukotriene inhibitors, such as SCH 37224, which have applications in the study of inflammatory diseases (Duelfer & Gala, 1991).

NMR Spectroscopy in Chlorinated Compounds

The compound and its related derivatives have been used in nuclear magnetic resonance (NMR) studies, particularly for characterizing chlorinated compounds. The one-bond chlorine-isotope effect in 13C NMR has been employed to identify chlorinated carbons in these compounds' structures (Irvine et al., 2008).

Inhibitors of 11β-Hydroxysteroid Dehydrogenase

These compounds have been investigated as inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, with potential implications for the treatment of type-2 diabetes. Studies have focused on the synthesis of carbon-13 and carbon-14 labeled inhibitors for drug metabolism and pharmacokinetics research (Latli et al., 2017).

Development of Immunoassays

Synthesis of analogues of this compound has been undertaken for the development of immunoassays. These studies aim to produce antibodies for detecting specific metabolites, such as trans-3'-hydroxycotinine, a major metabolite of cotinine (Desai & Amin, 1991).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 4-hydroxy-1-[[3-(trifluoromethyl)phenyl]carbamoyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O4/c1-23-12(21)11-6-10(20)7-19(11)13(22)18-9-4-2-3-8(5-9)14(15,16)17/h2-5,10-11,20H,6-7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFANPHGIUWHMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate

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